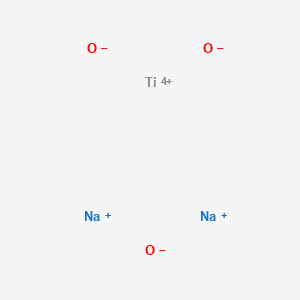![molecular formula C8H9N3O B079790 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one CAS No. 13925-33-2](/img/structure/B79790.png)
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one, also known as DPP6, is a chemical compound that belongs to the pyrrolopyrimidine family. It has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one involves its interaction with the N-terminal domain of Kv4 channels. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one binds to a conserved site on the channel, which leads to a reduction in the current density of the channel. This results in a decrease in the amplitude and frequency of action potentials in neurons. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one also affects the kinetics of the channel, leading to a slower recovery from inactivation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one have been extensively studied in vitro and in vivo. In vitro studies have shown that 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one can modulate the activity of Kv4 channels in a dose-dependent manner. In vivo studies have demonstrated that 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one can affect neuronal excitability and synaptic plasticity in the brain. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has also been implicated in the regulation of cardiac function, where it modulates the activity of Kv4 channels in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has a well-defined mechanism of action and can be used to modulate the activity of Kv4 channels in a precise manner. However, there are also limitations to the use of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one in lab experiments. Its effects on other ion channels and receptors are not well understood, which could lead to off-target effects. Additionally, 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has a relatively short half-life, which can limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one. One area of focus is the development of more selective modulators of Kv4 channels, which could be used to study the role of these channels in neuronal function and disease. Another area of research is the identification of other proteins that interact with 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one, which could provide insights into its broader physiological functions. Additionally, there is a need for more in vivo studies to better understand the effects of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one on neuronal and cardiac function.
Conclusion
In conclusion, 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one is a promising compound with potential applications in scientific research. Its well-defined mechanism of action and ability to modulate the activity of Kv4 channels make it a valuable tool for studying neuronal excitability and synaptic plasticity. However, further research is needed to fully understand its physiological functions and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one involves a multi-step process that includes the reaction of ethyl cyanoacetate with 2,4-diaminopyrimidine, followed by cyclization and dehydration to form the final product. The synthesis method is relatively straightforward and has been optimized to produce high yields of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has been extensively studied for its potential applications in scientific research. It has been identified as a modulator of voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has been shown to interact with Kv4.2 and Kv4.3 channels, which are important for the generation of action potentials in neurons. By modulating the activity of these channels, 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one can affect neuronal firing patterns and synaptic plasticity.
Eigenschaften
CAS-Nummer |
13925-33-2 |
|---|---|
Produktname |
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one |
Molekularformel |
C8H9N3O |
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C8H9N3O/c1-6(12)11-3-7-2-9-5-10-8(7)4-11/h2,5H,3-4H2,1H3 |
InChI-Schlüssel |
UCDDWBVLTFCBJN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2=CN=CN=C2C1 |
Kanonische SMILES |
CC(=O)N1CC2=CN=CN=C2C1 |
Andere CAS-Nummern |
13925-33-2 |
Synonyme |
5H-Pyrrolo[3,4-d]pyrimidine, 6-acetyl-6,7-dihydro- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



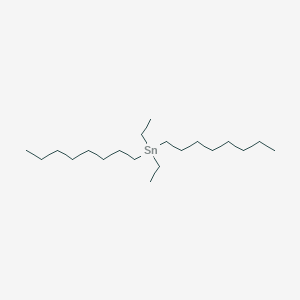
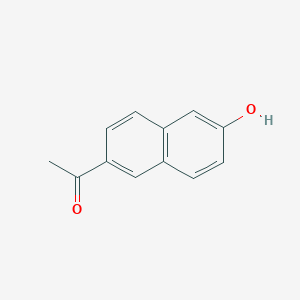
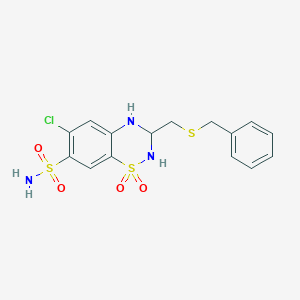
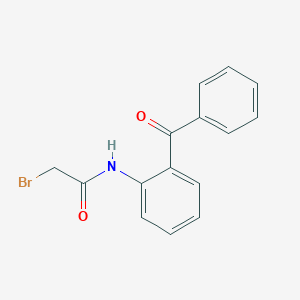
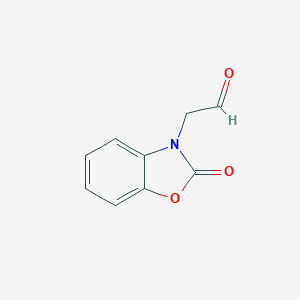
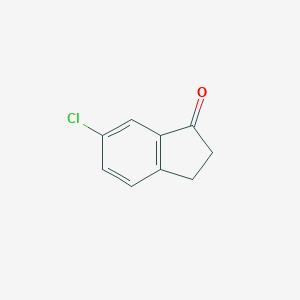
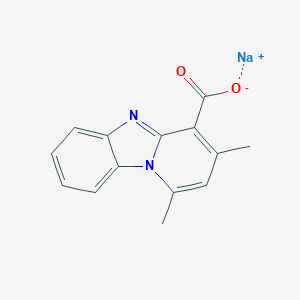

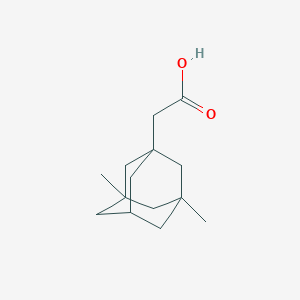

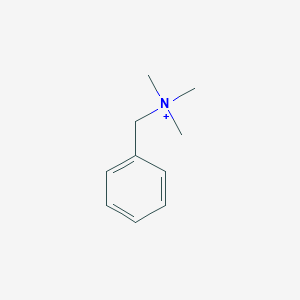
![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
